molecular formula C23H26N4O4 B6062086 3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide

3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide

Cat. No.: B6062086
M. Wt: 422.5 g/mol
InChI Key: KMVGLOMOFLUMEN-UHFFFAOYSA-N
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Description

3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide is a complex organic compound that features a benzoxadiazole moiety, a piperidine ring, and a benzamide structure

Properties

IUPAC Name

3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-21-7-3-16(23(28)24-17-4-5-17)13-22(21)30-18-8-10-27(11-9-18)14-15-2-6-19-20(12-15)26-31-25-19/h2-3,6-7,12-13,17-18H,4-5,8-11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVGLOMOFLUMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC5=NON=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzoxadiazole Moiety: This can be achieved by reacting 2-aminophenol with nitrous acid to form the benzoxadiazole ring.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

    Coupling Reactions: The benzoxadiazole moiety is then coupled with the piperidine intermediate using a suitable linker, often involving nucleophilic substitution reactions.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety may interact with the active site of enzymes, while the piperidine ring can enhance binding affinity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide: can be compared with other benzoxadiazole derivatives, piperidine-containing compounds, and benzamide derivatives.

    Similar Compounds: 2-(2,1,3-Benzoxadiazol-5-yl)ethanamine, 4-(2,1,3-Benzoxadiazol-5-yl)piperidine, and N-(4-Methoxyphenyl)benzamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and physicochemical properties not observed in other similar compounds.

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